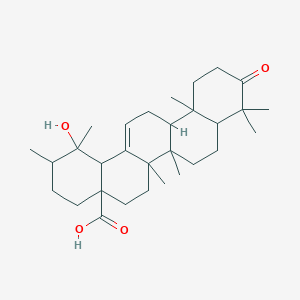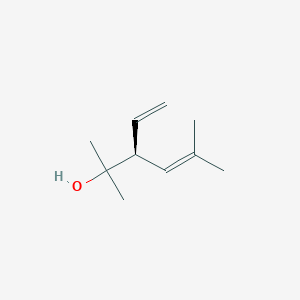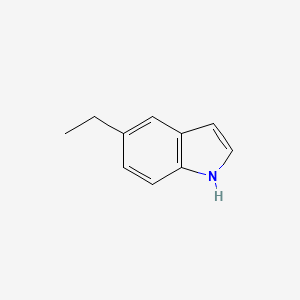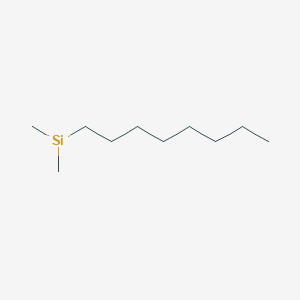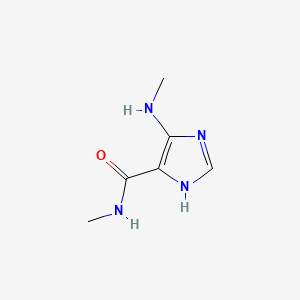
Methyl 2-cyclopentylacetate
描述
Methyl 2-cyclopentylacetate is a chemical compound with the CAS number 2723-38-8 . It has a molecular weight of 142.2 and its IUPAC name is methyl cyclopentylacetate . It is stored in a dry room at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Methyl 2-cyclopentylacetate is1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.
科学研究应用
Use in Chemical Synthesis and Solvent Applications
- Green Solvent Alternative : Cyclopentyl methyl ether (CPME), a compound structurally related to Methyl 2-cyclopentylacetate, has gained attention in chemical synthesis as a greener alternative to hazardous solvents. It exhibits low acute or subchronic toxicity, moderate irritation, and is devoid of mutagenicity and skin sensitization. Its wide utility and detailed toxicity study position CPME as an environmentally friendly solvent for modern chemical transformations (Watanabe, 2013).
Role in Organic Chemistry and Synthesis
- Synthesis of Odoriferous Components : The compound has been utilized in the synthesis of dihydrojasmonate, a derivative of methyl jasmonate. Methyl jasmonate itself, chemically related to Methyl 2-cyclopentylacetate, is an important odoriferous component of jasmine oil. The synthetic route involved in producing its dihydro-derivative highlights the compound's importance in flavor and fragrance chemistry (Demole, Lederer, & Mercier, 1962).
Environmental Applications
- Bioremediation Enhancement : Studies have explored the use of cyclodextrins, related to Methyl 2-cyclopentylacetate, in enhancing the bioremediation of soils contaminated with transformer oil. This includes improving the mobility and bioavailability of contaminants and has been demonstrated in both laboratory and field experiments, indicating its potential for environmental cleanup (Molnár et al., 2005).
Biomedical and Pharmaceutical Applications
- Cholesterol Manipulation in Cells : Studies involving methylated beta-cyclodextrin, a derivative of Methyl 2-cyclopentylacetate, have shown its ability to manipulate cell cholesterol content. This application is critical in tissue culture cells and offers a reproducible method for modulating cholesterol, which is vital in biomedical research and potential therapeutic applications (Christian, Haynes, Phillips, & Rothblat, 1997).
安全和危害
属性
IUPAC Name |
methyl 2-cyclopentylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSNISVKFYYCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500903 | |
| Record name | Methyl cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopentylacetate | |
CAS RN |
2723-38-8 | |
| Record name | Methyl cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


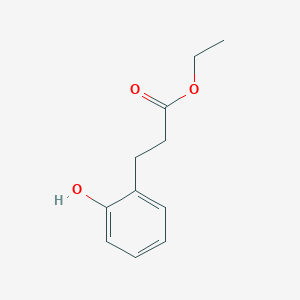
![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)


